2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol

Frameshift mutagenesis Ames test Acridine mustard SAR

Researchers using ICR-191 or ICR-170 face confounding alkylation signals that obscure DNA intercalation data. ICR-191-OH (CAS 37020-26-1) solves this-its 2-hydroxyethyl terminus eliminates electrophilic reactivity, yielding a pure non-covalent DNA intercalator without alkylating activity. • Narrow-spectrum frameshift control: induces reversion exclusively in S. typhimurium TA1537; avoids confounding TA98/TA100/TA1538 signals. • Validated reference ligand for X-ray crystallography & molecular docking (Carrell, 1972 structure deposited). • Ideal positive/negative control pair with ICR-170 for mammalian S-9 metabolic deactivation studies.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.8 g/mol
CAS No. 37020-26-1
Cat. No. B12897317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol
CAS37020-26-1
Molecular FormulaC19H22ClN3O2
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO
InChIInChI=1S/C19H22ClN3O2/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23)
InChIKeyDNKBUJPNQWHIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICR-191-OH Chemical Identity & Core Pharmacophore


2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol (CAS 37020‑26‑1), commonly referred to as ICR‑191‑OH, is a 6-chloro-2-methoxyacridine derivative bearing a 3-aminopropylamino‑ethanol side‑chain at the C9 position [1]. It belongs to the ICR class of heterocyclic nitrogen mustards originally developed as DNA‑targeted mutagens and antitumour agents [2]. The compound is the hydroxyl‑terminated analogue of the acridine half‑mustard ICR‑191, with the key structural distinction being replacement of the terminal 2‑chloroethyl group by a 2‑hydroxyethyl moiety [3]. This substitution fundamentally alters the compound’s electrophilic reactivity, DNA‑binding mode, and biological activity profile compared to its chloroethyl congeners.

ICR-191-OH: Non-Interchangeability of Acridine Mustard Analogs


The ICR acridine family displays extreme sensitivity to terminal side‑chain chemistry: the presence or absence of a single chlorine atom on the alkylating moiety governs whether the compound acts primarily as a covalent DNA alkylator or a non‑covalent intercalator [1][2]. Consequently, ICR‑191‑OH (hydroxyethyl terminus) exhibits qualitatively different mutagenic spectrum, bacterial strain specificity, metabolic deactivation kinetics, and eukaryotic cell genotoxicity compared to its chloroethyl counterparts ICR‑191 and ICR‑170 [3]. Researchers who substitute ICR‑191‑OH for ICR‑191 in frameshift mutagenesis protocols will obtain dramatically reduced mutational yields because the hydroxyl derivative cannot form the DNA mono‑adducts that dominate ICR‑191’s mechanism [1][3]. The systematic comparative data presented below quantifies these operational differences and provides evidence‑driven selection criteria for procurement.

ICR-191-OH: Quantitative Differentiation from Closest Analogs


Strain-Selective Mutagenicity in Salmonella his⁻ Reversion

ICR‑191‑OH and ICR‑170‑OH revert only strain TA1537 among the standard Salmonella his⁻ tester set, whereas ICR‑191 and ICR‑170 additionally revert TA100, TA98, and TA1538 [1]. This demonstrates that the hydroxyl‑terminated compounds possess a substantially narrower mutagenic spectrum and cannot substitute for the chloroethyl mustards in assays requiring multi‑strain reversion profiling.

Frameshift mutagenesis Ames test Acridine mustard SAR

HGPRT Forward-Mutation Activity in CHO Cells

In CHO cell preparations, ICR‑191‑OH and ICR‑170‑OH exhibit no detectable activity in the HGPRT forward‑mutation system, whereas ICR‑191 and ICR‑170 retain measurable genotoxicity [1]. The loss of activity correlates with metabolic deactivation of the hydroxylated compounds by CHO cellular fractions, which do not affect ICR‑170 genotoxicity in bacterial assays [1].

Mammalian mutagenesis HGPRT assay Metabolic deactivation

Frameshift Specificity in lacZ Reversion

In the E. coli lacZ reversion assay, the covalent‑binding acridine mustard ICR‑191 potently induces +G frameshifts in guanine runs, whereas 9‑aminoacridine (a pure intercalator) predominantly induces −G frameshifts [1]. ICR‑191‑OH, being incapable of covalent adduct formation, is expected to resemble 9‑aminoacridine in its frameshift signature rather than ICR‑191, though direct ICR‑191‑OH lacZ data remain limited (class‑level inference) [1][2].

Frameshift specificity lacZ reversion Intercalation vs. alkylation

ICR-191-OH: Evidence-Based Application Scenarios


TA1537-Selective Frameshift Mutagenesis

When experimental protocols require frameshift induction exclusively detectable in S. typhimurium strain TA1537, ICR‑191‑OH provides a narrow‑spectrum tool that avoids confounding signals from TA100, TA98, or TA1538 reversion that accompany the use of ICR‑191 or ICR‑170 [1]. This selectivity is especially valuable in structure–activity relationship (SAR) studies dissecting the contribution of the acridine scaffold versus the alkylating warhead to frameshift specificity.

Non-Covalent DNA Intercalation Studies

ICR‑191‑OH retains the 6-chloro-2-methoxyacridine chromophore required for DNA intercalation but lacks the electrophilic chloroethyl group necessary for covalent adduct formation [2][3]. This makes it a cleaner probe for spectroscopic and biophysical investigations of acridine–DNA intercalation thermodynamics and kinetics, free from the complication of concurrent alkylation that confounds interpretation of data obtained with ICR‑191 or quinacrine mustard.

Metabolic Deactivation & Carcinogenicity Pathways

The complete metabolic inactivation of ICR‑191‑OH by CHO cell fractions, contrasted with the retention of genotoxicity by ICR‑170 under identical conditions, provides a defined positive/negative control pair for investigating mammalian S‑9‑mediated deactivation pathways of acridine mustards [3]. Researchers studying tissue‑specific carcinogenicity mechanisms, particularly the pulmonary selectivity observed with ICR‑170, can employ ICR‑191‑OH as the inactive hydroxyl‑matched baseline.

Crystallographic Reference Compound

The high‑resolution crystal structure of ICR‑191‑OH has been solved and deposited (Carrell, 1972), revealing key conformational features including a non‑planar acridine moiety with defined ring‑folding and a perpendicular C9 side‑chain orientation [2]. This structural data makes ICR‑191‑OH a validated reference ligand for molecular docking studies, X‑ray fragment‑based screening, and computational modelling of acridine–DNA intercalation complexes.

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